2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}ethane-1-sulfonamide
Description
2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}ethane-1-sulfonamide is a sulfonamide derivative featuring a phenyl group, a pyridine ring substituted at the 3-position with a thiophen-3-yl moiety, and a methylene-linked sulfonamide group. This compound is of interest in medicinal chemistry due to the pharmacological relevance of sulfonamides, which are known for their roles as enzyme inhibitors (e.g., carbonic anhydrase, kinase targets) and antimicrobial agents. The pyridine-thiophene hybrid scaffold may enhance binding interactions with biological targets through π-π stacking and hydrogen bonding .
Crystallographic analysis of this compound, if performed, would likely employ the SHELX software suite, a widely used tool for small-molecule structure refinement and solution . The thiophen-3-yl substituent distinguishes it from thiophen-2-yl analogs, which are more commonly reported in pharmaceutical impurities (e.g., drospirenone-related compounds in USP monographs) .
Properties
IUPAC Name |
2-phenyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c21-24(22,12-9-15-5-2-1-3-6-15)20-13-16-7-4-10-19-18(16)17-8-11-23-14-17/h1-8,10-11,14,20H,9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDVXGANNBDHHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}ethane-1-sulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}ethane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .
Scientific Research Applications
2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}ethane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating binding to enzymes or receptors. The thiophene and pyridine rings contribute to the compound’s overall stability and binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}ethane-1-sulfonamide with related compounds:
Key Observations :
Crystallographic and Conformational Analysis
If crystallized, the target compound’s structure would likely be resolved using SHELX software, which optimizes refinement parameters for small molecules . Conformational flexibility of the methylene bridge and pyridine-thiophene dihedral angles could influence packing efficiency and polymorph formation.
Biological Activity
2-Phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}ethane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and apoptosis induction. This article reviews the biological activity of this compound, supported by data from various studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its pharmacological relevance. The structural formula can be represented as follows:
This structure includes a phenyl group, a thiophene ring, and a pyridine moiety, contributing to its unique electronic properties that may influence its biological interactions.
Research indicates that compounds with similar structures exhibit significant interactions with antiapoptotic proteins such as Bcl-2 and Mcl-1. These proteins are often overexpressed in cancer cells, contributing to resistance against apoptosis. The sulfonamide derivatives have been shown to bind effectively to the BH3-binding groove of these proteins, inducing apoptosis through mitochondrial pathways .
In Vitro Studies
- Cytotoxicity : Compounds related to this compound have demonstrated cytotoxic effects on various tumor cell lines. For instance, derivatives with a similar core structure showed sub-micromolar binding affinities to Mcl-1 (Ki = 0.3–0.4 μM) and Bcl-2 (Ki ≈ 1 μM), indicating potent activity against these targets .
- Apoptosis Induction : Apoptotic assays performed on HL-60 cells revealed that these compounds could effectively induce cell death via the mitochondrial pathway. This was evidenced by decreased cell viability at concentrations below 10 μM, with IC50 values indicating strong efficacy in promoting apoptosis .
Research Findings
A study focusing on the structure-activity relationship (SAR) of thiophene-based sulfonamides noted that modifications in the thiophene and pyridine rings could significantly affect biological activity. The presence of electron-donating or withdrawing groups alters the binding affinity and selectivity towards apoptotic pathways .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity | Value | Reference |
|---|---|---|
| Binding Affinity (Mcl-1) | Ki = 0.3–0.4 μM | |
| Binding Affinity (Bcl-2) | Ki ≈ 1 μM | |
| Cytotoxicity (IC50) | <10 μM | |
| Apoptosis Induction | Mitochondrial pathway |
Case Studies
Case Study 1: Apoptosis Induction in HL-60 Cells
In a controlled experiment, HL-60 cells were treated with various concentrations of a derivative compound featuring the same core as this compound. Results indicated a dose-dependent increase in apoptosis markers, including caspase activation and mitochondrial membrane potential disruption.
Case Study 2: In Vivo Efficacy
Further research is warranted to evaluate the in vivo efficacy of this compound. Preliminary studies suggest that compounds with similar structural features exhibit significant tumor growth inhibition in xenograft models, indicating potential for therapeutic application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
